molecular formula C17H20N4O3S B2973980 5-((4-Methoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 162661-19-0

5-((4-Methoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2973980
CAS No.: 162661-19-0
M. Wt: 360.43
InChI Key: ZQQHSYIFSRVFPE-UHFFFAOYSA-N
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Description

5-((4-Methoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic compound based on the thiazolo[3,2-b][1,2,4]triazole scaffold, a heteroatom-rich bicyclic system of significant interest in medicinal chemistry . This scaffold is recognized as a bioisosteric replacement in structure-optimization pathways, often serving to maintain a pharmacological profile while modulating toxicity and activity . Compounds within this class, particularly 5-ene-thiazolo[3,2-b][1,2,4]triazol-6(5H)-ones, have been extensively studied for diverse biological activities, with promising antitumor properties being a key area of research . Derivatives of this chemical family have been identified as potential non-camptothecin topoisomerase 1 (Top1) inhibitors through structure-based virtual screening, showing superior inhibitory activity compared to camptothecin at 10 μM in vitro . Other analogues have been reported as potential inhibitors of phospholipase C-γ2 (PLC-γ2), a target expressed in hematopoietic cells, and have demonstrated high impact on leukemia cell lines in the NCI-60 screening program . The molecular structure of this compound integrates a 4-methoxyphenyl group and a morpholine ring, which are common pharmacophores contributing to molecular interactions and pharmacokinetic properties. The calculated molecular properties include a topological polar surface area of 100 Ų and an XLogP of approximately 2.8 . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to explore its potential as a chemical probe in oncology and pharmacology.

Properties

IUPAC Name

5-[(4-methoxyphenyl)-morpholin-4-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-11-18-17-21(19-11)16(22)15(25-17)14(20-7-9-24-10-8-20)12-3-5-13(23-2)6-4-12/h3-6,14,22H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQHSYIFSRVFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((4-Methoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound with significant potential in medicinal chemistry, particularly in the development of anticancer agents. The compound's structure features a thiazole and triazole moiety, known for their diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its anticancer potential and other pharmacological effects.

Anticancer Activity

Research indicates that compounds containing the thiazole and triazole moieties exhibit promising anticancer activity. A study conducted at the National Cancer Institute assessed the antitumor activity of various derivatives related to this compound against 60 cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer. The results demonstrated that these derivatives exhibited significant antineoplastic activity, suggesting that modifications in the structure could enhance efficacy against specific cancer types .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Lines TestedIC50 (μM)Notes
5-((4-Methoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-olMDA-MB-468 (breast cancer)0.5High efficacy observed
3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazineVarious (60 lines)VariesBroad spectrum activity

The mechanism by which this compound exerts its anticancer effects is not fully elucidated but may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. The presence of the morpholino group enhances solubility and bioavailability, potentially leading to improved therapeutic outcomes .

Other Pharmacological Effects

In addition to its anticancer properties, compounds similar to 5-((4-Methoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol have been studied for their antimicrobial and anti-inflammatory activities. The triazole moiety has been associated with various pharmacological effects including antifungal and antibacterial activities .

Table 2: Summary of Biological Activities

Activity TypeDescription
AnticancerEffective against multiple cancer types
AntimicrobialExhibits activity against bacteria and fungi
Anti-inflammatoryPotential for reducing inflammation

Case Studies

Several studies have explored the biological activities of similar compounds. For example:

  • Antitumor Assessment : In vitro studies demonstrated that derivatives of thiazoles and triazoles showed varying degrees of cytotoxicity against cancer cell lines. Specific substitutions on the phenyl ring significantly influenced their activity .
  • Antimicrobial Properties : Research has shown that triazole derivatives possess potent antibacterial effects against resistant strains of bacteria such as MRSA .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The thiazolo[3,2-b][1,2,4]triazol-6-one core is highly versatile, allowing for diverse substitutions that modulate biological activity and physicochemical properties. Below is a comparison of key analogs:

Table 1: Substituent and Molecular Weight Comparison
Compound Name Substituents (R1, R2, R3) Molecular Weight References
5-((4-Methoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (Target) R1 = 4-methoxyphenyl, R2 = morpholino, R3 = methyl ~416.5 (calc.)
5-((2-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol R1 = 2-chlorophenyl, R2 = 4-(2-fluorophenyl)piperazine, R3 = methyl 458.0
2-Ethyl-5-(morpholino(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol R1 = 3-(trifluoromethyl)phenyl, R2 = morpholino, R3 = ethyl ~449.4 (calc.)
(E/Z)-5-(((4-Chlorophenyl)amino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one R1 = 4-chlorophenylamino, R2 = H, R3 = H 336.8
5-arylidene-thiazolotriazolones (269a–e) R1 = arylidene, R2 = H, R3 = H 300–350 (avg.)

Key Observations :

  • Morpholino vs. Piperazine: Morpholino-substituted compounds (e.g., Target and ) exhibit improved solubility compared to piperazine derivatives (e.g., ) due to morpholine’s oxygen atom enhancing polarity.

Key Observations :

  • High-Temperature Stability : Compounds with rigid substituents (e.g., ) exhibit melting points >250°C, suggesting strong intermolecular interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-((4-Methoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol, and how are critical intermediates characterized?

  • Methodology : Utilize stepwise heterocyclic condensation. For example:

React 1-(4-methoxyphenyl)ethan-1-one with diethyl acetylenedicarboxylate in toluene/NaH to form pyrazole intermediates .

Introduce morpholino groups via nucleophilic substitution or Mannich-type reactions .

Confirm intermediates via 1H NMR^1 \text{H NMR}, IR spectroscopy, and elemental analysis. For purity, use HPLC with C18 columns and acetonitrile/water gradients .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

  • Methodology :

  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, morpholino C-O-C at ~1100 cm1^{-1}) .
  • 1H NMR^1 \text{H NMR} : Assign signals using deuterated DMSO or CDCl3_3. For example, methoxy protons resonate at δ 3.8–4.0 ppm, and thiazole protons at δ 6.5–7.5 ppm .
  • Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion peaks and fragmentation patterns .

Q. What stability considerations are critical during storage and handling?

  • Methodology :

  • Store at −20°C under inert gas (e.g., argon) to prevent oxidation of the thiazole-triazole core .
  • Avoid aqueous buffers with pH < 5 or > 8, as the triazole ring may hydrolyze. Monitor degradation via TLC or LC-MS .

Advanced Research Questions

Q. How can molecular docking predict the bioactivity of this compound against fungal targets like 14α-demethylase (CYP51)?

  • Methodology :

Retrieve CYP51 structure (PDB: 3LD6) and prepare it for docking (e.g., remove water, add hydrogens) .

Use AutoDock Vina to simulate ligand binding. Focus on interactions with heme iron and active-site residues (e.g., Thr311, Leu376) .

Validate predictions with in vitro antifungal assays (e.g., MIC against Candida albicans) and compare with docking scores .

Q. How can QSAR models optimize the morpholino-thiazolo-triazole scaffold for enhanced activity?

  • Methodology :

  • Compile a dataset of analogs with varying substituents (e.g., R = Cl, Br, NO2_2) and their bioactivity data.
  • Use descriptors like logP, molar refractivity, and HOMO/LUMO energies in MLR or SVM-based QSAR .
  • Prioritize synthesis of derivatives with predicted IC50_{50} values < 1 μM .

Q. What strategies address regioselectivity challenges during heterocyclic ring formation?

  • Methodology :

  • Use directing groups (e.g., methoxy substituents) to control cyclization sites .
  • Optimize reaction temperature (e.g., 80–100°C in POCl3_3) to favor thiadiazole over oxadiazole formation .
  • Monitor regiochemistry via 13C NMR^{13} \text{C NMR} (e.g., carbonyl carbons at δ 160–170 ppm) .

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodology :

Verify compound purity (>95% by HPLC) to rule out impurities masking activity .

Reassess docking parameters (e.g., flexibility of active-site residues) .

Test metabolites (e.g., hydroxylated derivatives) using LC-MS/MS to identify bioactive species .

Q. What analytical approaches detect stereochemical or tautomeric variations in the morpholino-thiazolo-triazole core?

  • Methodology :

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Mo-Kα radiation) .
  • Chiral HPLC : Separate enantiomers using Chiralpak IA columns and hexane/isopropanol mobile phases .
  • Dynamic NMR : Monitor tautomerism (e.g., thione-thiol equilibria) by variable-temperature 1H NMR^1 \text{H NMR} .

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